molecular formula C13H15NO2 B596172 1-Cinnamoyl-3-hydroxypyrrolidine CAS No. 1344876-77-2

1-Cinnamoyl-3-hydroxypyrrolidine

Cat. No. B596172
M. Wt: 217.268
InChI Key: FHARWVZPAKTDJR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cinnamoyl-3-hydroxypyrrolidine is a compound with the molecular formula C13H15NO2 . It is a natural product derived from the herbs of Piper nigrum . The compound has a molecular weight of 217.26 g/mol .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 1-Cinnamoyl-3-hydroxypyrrolidine, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of 1-Cinnamoyl-3-hydroxypyrrolidine includes a five-membered pyrrolidine ring . The compound’s IUPAC name is (E)-1-(3-hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one .


Physical And Chemical Properties Analysis

1-Cinnamoyl-3-hydroxypyrrolidine has a molecular weight of 217.26 g/mol and a XLogP3 value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s topological polar surface area is 40.5 Ų .

Scientific Research Applications

1. Preparation of Optically-Active 3-Pyrrolidinol and Its Derivatives

  • Summary of Application: This research proposes an effective preparation scheme for optically-active 3-pyrrolidinol and its derivatives based on biological transformation .
  • Methods of Application: The process involves the hydroxylation of 1-benzoylpyrrolidine by Aspergillus sp. NBRC 109513, yielding (S)-1-benzoyl-3-pyrrolidinol with 66% ee. Kinetic resolution of 1-benzoyl-3-pyrrolidinol by Amano PS-IM lipase formed optically-active 1-benzoyl-3-pyrrolidinol with >99% ee .
  • Results or Outcomes: The (S)-1-Benzoyl-3-pyrrolidinol was successfully converted to 3-pyrrolidinol and its derivatives with by chemical reactions (>99% ee) .

2. Chiral Drug Intermediate Recognition

  • Summary of Application: A new type of chiral sensor (3D–rGO–CS–BSA) was synthesized for the identification of drug intermediates, including the 1–Boc–3–hydroxypyrrolidine enantiomer .
  • Methods of Application: The work found that combining CS and reduced graphene oxide can enhance conductivity, increasing the recognition effect by connecting CS with BSA .
  • Results or Outcomes: An obvious difference was achieved (I R /I S = 2.82) in the oxidation peak currents between the two enantiomers. The detection limits of the R–enantiomer and S–enantiomer were 4.85 nM and 11.76 nM, respectively .

3. Pyrrolidine in Drug Discovery

  • Summary of Application: The five-membered pyrrolidine ring, a core structure in 1-Cinnamoyl-3-hydroxypyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application: The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results or Outcomes: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

4. Amide Alkaloids

  • Summary of Application: Amide alkaloids, including compounds structurally related to 1-Cinnamoyl-3-hydroxypyrrolidine, have been isolated and studied for their biological activities .
  • Methods of Application: The methods involve the isolation and structural elucidation of amide alkaloids from natural sources .
  • Results or Outcomes: The study reports the isolation of several new amide alkaloids, and their structures were elucidated based on spectroscopic analysis .

5. Synthesis of Bioactive Fluoropyrrolidines

  • Summary of Application: This research presents an efficient route to obtain enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives by Cu (I)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes .
  • Methods of Application: The process involves the use of copper (I) catalysis to perform an asymmetric 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes .
  • Results or Outcomes: A series of new fluorinated pyrrolidines have been prepared in high yields (up to 96%) and with excellent stereoselectivities (up to >20:1 dr and 97% ee). Some products possess general and high biological activities; comparison with the low antifungal activities of corresponding nonfluorinated compounds revealed that the fluorine atoms at the pyrrolidinyl rings play a crucial role in the antifungal activity .

6. Chiral Pyrrolidine Functionalized Metal–Organic Frameworks

  • Summary of Application: This research focuses on the synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) .
  • Methods of Application: The methods involve the encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, which can construct a novel heterogeneous catalyst and provide a platform to mimic and explore the catalytic processes in a biological system .
  • Results or Outcomes: The synthetic strategies and related applications of these materials have been summarized systematically .

Safety And Hazards

The safety data sheet for 1-Cinnamoyl-3-hydroxypyrrolidine advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental exposure, it recommends moving to fresh air, washing off with soap and plenty of water, and consulting a doctor .

Future Directions

While specific future directions for 1-Cinnamoyl-3-hydroxypyrrolidine are not mentioned in the search results, the compound’s presence in Piper nigrum suggests potential applications in natural product research . Further studies could explore its biological activities and potential uses in drug discovery.

properties

IUPAC Name

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-8-9-14(10-12)13(16)7-6-11-4-2-1-3-5-11/h1-7,12,15H,8-10H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHARWVZPAKTDJR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1O)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cinnamoyl-3-hydroxypyrrolidine

Citations

For This Compound
2
Citations
YN Shi, FF Liu, MR Jacob, XC Li, HT Zhu… - Planta …, 2017 - thieme-connect.com
… to be (1E,3S)-1-cinnamoyl-3-hydroxypyrrolidine. The SciFinder Scholar Database search indicates that (1E,3S)-1-cinnamoyl-3-hydroxypyrrolidine (3) prepared by chemical synthesis is …
Number of citations: 36 www.thieme-connect.com
X Li, W Zhang, L Lou - 亚洲传统医药, 2023 - asianjtm.syphu.edu.cn
Piper flaviflorum (P. flaviflorum), belonging to the Piper genus of Piperaceae family, is widely distributed in south-central Yunnan. As a traditional medicine, P. flaviflorum has been used …
Number of citations: 2 asianjtm.syphu.edu.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.